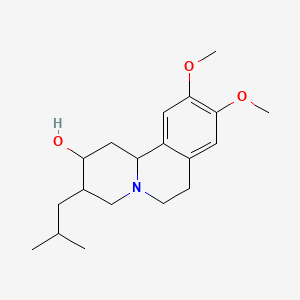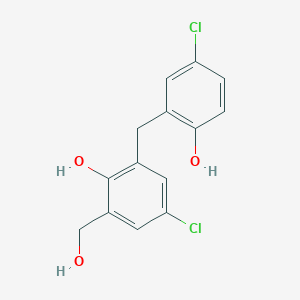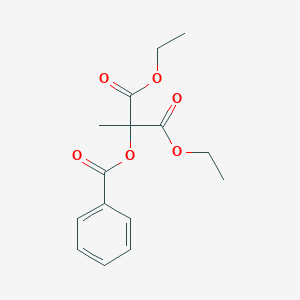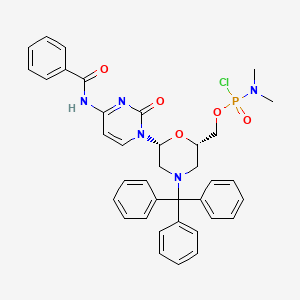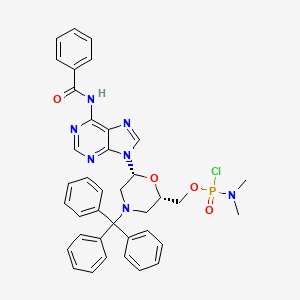
フィンゴリモッド塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl Fingolimod Hydrochloride is a useful research compound. Its molecular formula is C₂₁H₃₈ClNO₂ and its molecular weight is 371.98. The purity is usually 95%.
BenchChem offers high-quality Ethyl Fingolimod Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl Fingolimod Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
多発性硬化症の治療
フィンゴリモッドは、多発性硬化症の管理に成功裏に使用されている、耐容性の高い、非常に効果的な病気修飾療法です {svg_1}. これは、スフィンゴシン1リン酸(S1P)受容体モジュレーターとして知られており、フィンゴリモッドはリンパ球の隔離を通じて免疫調節を誘導します {svg_2}.
スフィンゴ脂質経路酵素に対する阻害効果
フィンゴリモッドは、スフィンゴ脂質経路酵素に対して阻害効果を発揮します {svg_3}. これは、スフィンゴ脂質経路が重要な役割を果たす疾患において、潜在的な治療的意味合いを持つ可能性があります。
ヒストン脱アセチル化酵素の阻害
フィンゴリモッドは、ヒストン脱アセチル化酵素も阻害します {svg_4}. これは、ヒストン脱アセチル化が役割を果たす疾患、例えば特定の種類の癌において、潜在的な意味合いを持つ可能性があります。
リゾホスファチジン酸(LPA)血漿レベルの低下
フィンゴリモッドは、リゾホスファチジン酸(LPA)血漿レベルを低下させます {svg_5}. これは、LPAレベルが上昇している疾患において、潜在的な治療的意味合いを持つ可能性があります。
アポトーシス、オートファジー、および細胞周期停止の誘導
フィンゴリモッドは、アポトーシス、オートファジー、および細胞周期停止を誘導します {svg_6}. これは、これらのプロセスが調節不全になっている疾患、例えば癌において、潜在的な治療的意味合いを持つ可能性があります。
BDNF発現の強化
フィンゴリモッドは、BDNF発現を強化します {svg_7}. これは、BDNF発現が減少している疾患、例えば神経変性疾患において、潜在的な治療的意味合いを持つ可能性があります。
CNS損傷および疾患における潜在的な治療効果
実験報告では、この薬剤はアルツハイマー病(AD)、パーキンソン病(PD)、てんかん、さらには癌など、CNS損傷および疾患において潜在的に有益な治療効果と強く関連付けられています {svg_8}.
COVID-19治療における潜在的な使用
フィンゴリモッドは、SARS-CoV-2ウイルス感染によって引き起こされる疾患であるCOVID-19の治療についても研究されました {svg_9}.
作用機序
Target of Action
Ethyl Fingolimod Hydrochloride primarily targets the sphingosine 1-phosphate receptors (S1PRs) . These receptors play a crucial role in the immune response, particularly in the circulation of lymphocytes .
Mode of Action
The compound interacts with its targets by acting as a modulator of S1PRs . It is metabolized to the active metabolite, fingolimod-phosphate, which binds to S1PRs . This binding reduces the circulation of lymphocytes into the central nervous system, potentially reducing the trafficking of pathogenic cells .
Biochemical Pathways
Fingolimod affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes and activates protein phosphatase 2A (PP2A) . It also reduces lysophosphatidic acid (LPA) plasma levels and inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α) .
Pharmacokinetics
It is known that fingolimod is orally administered , suggesting that it is absorbed in the digestive tract. It is metabolized to its active form, fingolimod-phosphate .
Result of Action
Fingolimod has several molecular and cellular effects. It induces apoptosis, autophagy, and cell cycle arrest . It also enhances BDNF expression and causes a shift in macrophages from M1 to M2 . Furthermore, it has been associated with reduced demyelination and axon loss in the optic nerve, as well as reduced cellular infiltration .
Action Environment
The action of Ethyl Fingolimod Hydrochloride can be influenced by various environmental factors. It is known that Fingolimod must be dispensed with a medication guide that contains important information about its uses and risks , suggesting that patient education and adherence to guidelines are crucial for its effective use.
Safety and Hazards
将来の方向性
Fingolimod is being studied for its potential therapeutic uses in diverse pathological conditions. Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .
生化学分析
Biochemical Properties
Ethyl Fingolimod Hydrochloride interacts with sphingosine 1-phosphate receptors . Its active form, fingolimod-phosphate, inhibits the egress of lymphocytes from lymph nodes, potentially reducing the trafficking of pathogenic cells into the central nervous system (CNS) . This interaction with sphingosine 1-phosphate receptors is a key aspect of its biochemical role.
Cellular Effects
Ethyl Fingolimod Hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by modulating the activity of sphingosine 1-phosphate receptors . This modulation can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ethyl Fingolimod Hydrochloride involves its active form, fingolimod-phosphate, binding to sphingosine 1-phosphate receptors . This binding leads to the internalization of these receptors, which inhibits the egress of lymphocytes from lymph nodes . This mechanism reduces the trafficking of potentially pathogenic cells into the CNS .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl Fingolimod Hydrochloride have been observed over time. For instance, a study showed that the beneficial effects of fingolimod on neurodegeneration were sustained over a 48-month period .
Dosage Effects in Animal Models
The effects of Ethyl Fingolimod Hydrochloride vary with different dosages in animal models. For example, in animal models of Alzheimer’s disease, fingolimod showed neuroprotective effects . These effects were dependent on the neuroinflammatory state at the start of the treatment .
Metabolic Pathways
Ethyl Fingolimod Hydrochloride is involved in several metabolic pathways. It is metabolized via three major pathways: phosphorylation to form the active metabolite fingolimod-phosphate, oxidation by cytochrome P450 4F2 (CYP4F2), and fatty acid-like metabolism to various inactive metabolites .
Transport and Distribution
Ethyl Fingolimod Hydrochloride is transported and distributed within cells and tissues. Its active form, fingolimod-phosphate, readily penetrates the CNS . This penetration allows it to have direct effects on neural cells .
Subcellular Localization
Given that it readily penetrates the CNS and has direct effects on neural cells , it is likely that it localizes to areas where it can interact with sphingosine 1-phosphate receptors.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl Fingolimod Hydrochloride involves the reaction of two starting materials, Fingolimod and Ethyl Chloride, in the presence of a catalyst and a solvent.", "Starting Materials": [ "Fingolimod", "Ethyl Chloride" ], "Reaction": [ "To a solution of Fingolimod (X g) in a suitable solvent (Y mL), add Ethyl Chloride (Z mL) dropwise with stirring at a temperature of W°C.", "Add a catalytic amount of a suitable catalyst, such as triethylamine or potassium carbonate, to the reaction mixture.", "Stir the reaction mixture at the same temperature for a period of time (A hours) until the reaction is complete.", "The product, Ethyl Fingolimod, can be isolated by filtration or extraction with a suitable solvent.", "To the isolated product, add hydrochloric acid in a suitable solvent to obtain Ethyl Fingolimod Hydrochloride as a solid precipitate.", "The product can be purified by recrystallization from a suitable solvent." ] } | |
CAS番号 |
162361-23-1 |
分子式 |
C₂₁H₃₈ClNO₂ |
分子量 |
371.98 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


